An In-depth Technical Guide to DL-2-Methylbutyric Acid Methyl-d3 Ester: Properties, Synthesis, and Application in Quantitative Analysis
An In-depth Technical Guide to DL-2-Methylbutyric Acid Methyl-d3 Ester: Properties, Synthesis, and Application in Quantitative Analysis
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DL-2-Methylbutyric Acid Methyl-d3 Ester, a crucial tool for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer in-depth, field-proven insights into the practical utility of this stable isotope-labeled compound.
Introduction and Compound Significance
DL-2-Methylbutyric Acid Methyl-d3 Ester is the deuterated form of methyl 2-methylbutyrate, a naturally occurring fatty acid methyl ester (FAME). The strategic replacement of three hydrogen atoms with deuterium on the ester's methyl group imparts a specific mass shift without significantly altering its chemical properties. This makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques.
It is important to note a point of potential confusion regarding the CAS number 66687-07-8. While some suppliers list this CAS number for DL-2-(Methyl-d3)butyric Acid Methyl Ester, other databases associate it with Aniline Blue diammonium salt.[1][2][3][4][5] Researchers are advised to verify the identity of the compound through analytical means upon receipt.
The primary utility of this deuterated ester lies in its application in isotopic dilution mass spectrometry (IDMS). This technique is the gold standard for high-accuracy quantitative analysis, as the internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation, correcting for variations in sample preparation and instrument response.[6]
Physicochemical Properties
Detailed experimental data for the deuterated form of this compound is not widely published. However, its physical and chemical properties can be closely inferred from its non-deuterated analogue, DL-2-Methylbutyric Acid Methyl Ester. The most significant difference is the molecular weight, which is increased by the mass of the three deuterium atoms.
| Property | Value (for non-deuterated analogue unless specified) | Source |
| Chemical Formula | C₆H₉D₃O₂ | - |
| Molecular Weight | 119.18 g/mol (deuterated) | - |
| CAS Number | 66687-07-8 (potential ambiguity) | [4] |
| Appearance | Colorless liquid (inferred) | - |
| Boiling Point | ~116 °C (for non-deuterated) | [7] |
| Density | ~0.88 g/cm³ (for non-deuterated) | - |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Slightly soluble in water. | - |
Synthesis and Characterization
The synthesis of DL-2-Methylbutyric Acid Methyl-d3 Ester can be achieved through a two-step process involving the deuteration of the parent carboxylic acid followed by esterification.
Deuteration of DL-2-Methylbutyric Acid
A common method for introducing deuterium at the α-position of a carboxylic acid involves H/D exchange reactions.[8] More general methods for synthesizing α-deuterated carboxylic acids from corresponding malonic acids in the presence of D₂O have also been reported and offer a practical and environmentally friendly route.[9]
Esterification
The resulting DL-2-Methyl-d3-butyric acid can then be esterified to its methyl ester. A classic and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.[10] Alternatively, milder methods using reagents like diazomethane or other derivatization agents can be employed.
Caption: Synthetic route for DL-2-Methylbutyric Acid Methyl-d3 Ester.
Expected Spectral Properties
-
¹H NMR: The proton NMR spectrum would be similar to the non-deuterated analogue, but the characteristic singlet for the methyl ester protons would be absent.
-
¹³C NMR: The carbon spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to C-D coupling.
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak would be observed at m/z 119, three mass units higher than the non-deuterated compound (m/z 116).[7] The fragmentation pattern would also show a corresponding mass shift for fragments containing the deuterated methyl group. For d3-methyl esters of saturated fatty acids, characteristic fragment ions at m/z 77 and 90 have been suggested.[11]
Application in Quantitative Analysis: A Workflow
The primary application of DL-2-Methylbutyric Acid Methyl-d3 Ester is as an internal standard for the accurate quantification of its non-deuterated counterpart or structurally similar analytes in complex matrices, such as biological fluids or environmental samples.
Caption: Workflow for quantitative analysis using an internal standard.
Principle of Isotopic Dilution
The methodology relies on adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow. The internal standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation. In the mass spectrometer, they are distinguished by their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, effectively canceling out any sample loss or variations in instrument response. The use of deuterated standards can compensate for measurement errors arising from ion suppression or enhancement.[6]
Experimental Protocol: Quantification of Methyl 2-Methylbutyrate in a Biological Matrix
This section provides a representative, detailed protocol for the quantification of methyl 2-methylbutyrate in a plasma sample using DL-2-Methylbutyric Acid Methyl-d3 Ester as an internal standard.
Materials and Reagents
-
Methyl 2-methylbutyrate (analyte standard)
-
DL-2-Methylbutyric Acid Methyl-d3 Ester (internal standard)
-
Human plasma (or other biological matrix)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
Preparation of Standards and Quality Controls
-
Prepare a stock solution of methyl 2-methylbutyrate (1 mg/mL) in methanol.
-
Prepare a stock solution of DL-2-Methylbutyric Acid Methyl-d3 Ester (1 mg/mL) in methanol.
-
From the analyte stock solution, prepare a series of working standards by serial dilution in methanol to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of 100 ng/mL in methanol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of the analyte into the biological matrix.
Sample Preparation
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the 100 ng/mL internal standard solution.
-
Vortex for 30 seconds.
-
Add 500 µL of hexane and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS/MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet: Splitless mode, 250°C
-
Oven Program: Start at 40°C, hold for 1 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl 2-methylbutyrate | 116 | 88 | 10 |
| DL-2-Methylbutyric Acid Methyl-d3 Ester | 119 | 91 | 10 |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Safety and Handling
DL-2-Methylbutyric Acid Methyl-d3 Ester should be handled in accordance with good laboratory practices. While specific toxicity data for the deuterated compound is not available, the safety profile of the non-deuterated analogue, 2-methylbutyric acid, suggests that it is a combustible liquid and can cause skin and eye irritation. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
DL-2-Methylbutyric Acid Methyl-d3 Ester is a valuable tool for researchers requiring accurate and precise quantification of its non-deuterated counterpart or related analytes. Its use as an internal standard in isotopic dilution mass spectrometry provides a robust and reliable method for analysis in complex matrices. While there is a lack of extensive published data on its specific physicochemical properties, these can be reasonably inferred from its non-deuterated analogue. The synthesis and analytical workflows described in this guide provide a solid foundation for the successful application of this compound in demanding research and development settings.
References
-
Mossoba, M. M., & Rader, J. I. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of agricultural and food chemistry, 54(11), 3843–3849. [Link]
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Li, Z., & Li, G. (2019). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. Organic Letters, 21(15), 5894–5898. [Link]
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LookChem. (n.d.). ANILINE BLUE DIAMMONIUM SALT CERTIFIED 66687-07-8 wiki. Retrieved from [Link]
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Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(2), 489. [Link]
- C/D/N Isotopes Inc. (n.d.). (±)-2-Methylbutyric-d9 Acid - Safety Data Sheet.
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Sæbø, S., & Uggerud, E. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. RSC Advances, 13(18), 12139–12142. [Link]
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Ojemaye, M. O., & Petrik, L. F. (2019). A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. Journal of Analytical & Pharmaceutical Research, 8(2). [Link]
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Lecker, R. M., & Glorius, F. (2022). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]
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Wang, H., et al. (2023). Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. The Journal of Organic Chemistry, 88(12), 7957–7966. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Pharmaffiliates. (n.d.). Product Listing.
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National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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